

Physical and chemical properties of 1-Chloro-2,3,4-trifluorobenzene

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Compound of Interest

Compound Name: 1-Chloro-2,3,4-trifluorobenzene

Cat. No.: B1581592

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An In-depth Technical Guide to 1-Chloro-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Chloro-2,3,4-trifluorobenzene**, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to provide insights into the practical application and theoretical underpinnings of this molecule's behavior. The strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity and properties that make it a valuable building block in complex organic synthesis.

Section 1: Core Molecular Attributes

1-Chloro-2,3,4-trifluorobenzene, with the CAS number 36556-42-0, is a substituted benzene derivative. Its structure and fundamental properties are the basis for its utility in synthetic applications.

Molecular Structure and Identification

The arrangement of the halogen atoms on the aromatic ring dictates the molecule's polarity, reactivity, and spectroscopic signature.

Figure 1: Structure of **1-Chloro-2,3,4-trifluorobenzene**.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Chloro-2,3,4-trifluorobenzene** is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be used as an estimation.

Property	Value	Source
Molecular Formula	C ₆ H ₂ ClF ₃	--INVALID-LINK--[1]
Molecular Weight	166.53 g/mol	--INVALID-LINK--[1]
CAS Number	36556-42-0	--INVALID-LINK--[1]
Appearance	Clear, almost colorless liquid	--INVALID-LINK--[2]
Boiling Point	135.8 ± 35.0 °C (Predicted)	--INVALID-LINK--[2]
Melting Point	Not available	
Density	Not available	
Solubility	Not available	

Section 2: Synthesis and Reactivity

The synthesis of polysubstituted aromatic compounds like **1-Chloro-2,3,4-trifluorobenzene** often requires multi-step strategies. Understanding its reactivity is key to its successful application as a synthetic intermediate.

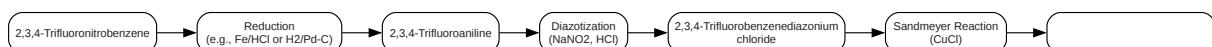
Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **1-Chloro-2,3,4-trifluorobenzene** is not readily available in the searched literature, a plausible synthetic route can be inferred from related preparations. A Chinese patent describes a method for preparing 2,3,4-trifluoronitrobenzene from o-chloronitrobenzene, involving chlorination and fluorination

steps.[3] Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (diazotization and subsequent displacement with a chloride), could potentially yield the target molecule.

Another patented process describes the preparation of 1,2,3-trifluorobenzene from 2,3,4-trifluoronitrobenzene through denitration, chlorination to form 2,3,4-trifluorochlorobenzene, and then dechlorination.[4] This highlights the feasibility of manipulating these types of substituted rings.

General Synthetic Workflow (Hypothetical):



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Figure 2: Hypothetical synthesis of **1-Chloro-2,3,4-trifluorobenzene**.

Chemical Reactivity

The reactivity of the **1-Chloro-2,3,4-trifluorobenzene** ring is dominated by the strong electron-withdrawing effects of the three fluorine atoms and the chlorine atom. This electronic profile has two major consequences:

- Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it significantly less susceptible to attack by electrophiles. Friedel-Crafts reactions and similar electrophilic substitutions are therefore expected to be challenging.
- Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly activated for attack by nucleophiles. The halogen atoms, particularly the fluorine atoms, can act as leaving groups when a strong nucleophile attacks an adjacent carbon atom. The stability of the resulting Meisenheimer complex, an intermediate in the SNAr mechanism, is enhanced by the presence of multiple electron-withdrawing groups.

The relative positions of the halogens will direct the regioselectivity of nucleophilic attack, with the positions ortho and para to the fluorine atoms being the most activated.

Section 3: Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of **1-Chloro-2,3,4-trifluorobenzene**. While experimental spectra for this specific isomer are not readily available in the public domain, the following sections outline the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the two protons on the aromatic ring, which will exhibit coupling to each other and to the adjacent fluorine atoms. The chemical shifts will be in the aromatic region, likely downfield due to the electron-withdrawing nature of the halogens.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, each influenced by the attached halogen and its position on the ring. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern. Three distinct fluorine resonances are expected, and their chemical shifts and coupling constants (both F-F and F-H couplings) will be diagnostic of their positions relative to each other and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Chloro-2,3,4-trifluorobenzene** will be characterized by several key absorption bands:

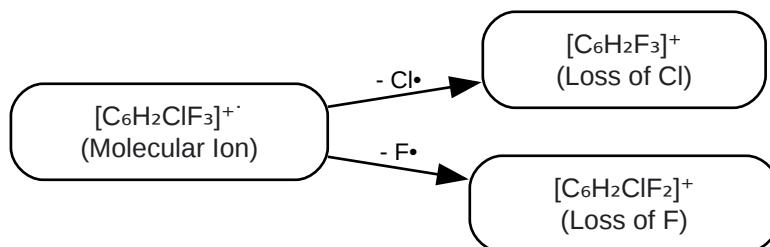
- C-H stretching: Aromatic C-H stretching vibrations are expected in the region of $3100\text{-}3000\text{ cm}^{-1}$.
- C=C stretching: Aromatic ring stretching vibrations will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-F stretching: Strong C-F stretching bands are characteristic of fluorinated aromatic compounds and are typically observed in the $1350\text{-}1100\text{ cm}^{-1}$ region.
- C-Cl stretching: The C-Cl stretching vibration is expected in the $850\text{-}550\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **1-Chloro-2,3,4-trifluorobenzene** is expected to show a prominent molecular ion peak (M^+). Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $M+2$ peak with about one-third the intensity of the M^+ peak will be observed.

Common fragmentation pathways would likely involve the loss of a chlorine atom or a fluorine atom.

Expected Fragmentation Pattern:



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Figure 3: Expected major fragmentation pathways for **1-Chloro-2,3,4-trifluorobenzene**.

Section 4: Safety and Handling

Proper handling of **1-Chloro-2,3,4-trifluorobenzene** is essential to ensure laboratory safety. The following information is based on a safety data sheet for this compound.[5]

Hazard Identification

- Classification: This substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
- GHS Pictogram: GHS07 (Exclamation Mark)[5]
- Signal Word: Warning[5]

Precautionary Measures

- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[5]
- Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed.[5]
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
 - In case of skin contact: Wash with plenty of water.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Section 5: Applications in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in modern drug design. The introduction of fluorine and chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications of **1-Chloro-2,3,4-trifluorobenzene** are not extensively documented in the readily available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The strategic placement of halogens can:

- Enhance Metabolic Stability: Fluorine atoms, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
- Modulate Lipophilicity: The introduction of halogens can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
- Improve Binding Affinity: The electronic effects of halogens can influence the binding interactions of a drug with its target protein through dipole-dipole interactions or by altering the acidity/basicity of nearby functional groups.

Given its activated nature towards nucleophilic aromatic substitution, **1-Chloro-2,3,4-trifluorobenzene** can serve as a scaffold for the introduction of various functional groups, enabling the exploration of a diverse chemical space in the drug discovery process.

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